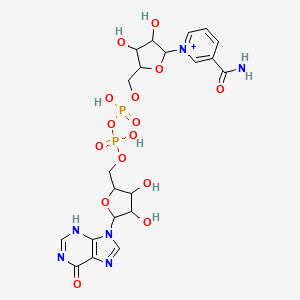

Deamino-NAD

Descripción

Propiedades

Número CAS |

1851-07-6 |

|---|---|

Fórmula molecular |

C21H27N6O15P2+ |

Peso molecular |

665.4 g/mol |

Nombre IUPAC |

[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1 |

Clave InChI |

DGVSIBCCYUVRNA-UHFFFAOYSA-O |

SMILES isomérico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |

SMILES canónico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deaminocozymase; Nicotinamide-hypoxanthine dinucleotide; Desamino-DPN; Deamino-NAD; Deamino DPN; Deamino NAD. |

Origen del producto |

United States |

Foundational & Exploratory

The Final Step of NAD+ Synthesis: A Technical Guide to NAD+ Synthetase in the Conversion of Deamino-NAD+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling pathways. The final, committing step in the de novo and Preiss-Handler pathways of NAD+ biosynthesis is the amidation of nicotinic acid adenine dinucleotide (NAAD+, or deamino-NAD+) to NAD+. This essential reaction is catalyzed by NAD+ synthetase (NADS). Understanding the function, kinetics, and regulation of this enzyme is paramount for fields ranging from metabolic engineering to therapeutic development. This guide provides an in-depth examination of the biochemical function of NAD+ synthetase, its classification, kinetic properties, and the experimental protocols used for its characterization.

Biochemical Mechanism and Function

NAD+ synthetase (EC 6.3.1.5 and EC 6.3.5.1) catalyzes the ATP-dependent conversion of this compound+ to NAD+. The reaction proceeds in a two-step mechanism. First, the carboxyl group of the nicotinic acid moiety of this compound+ attacks the α-phosphate of ATP, forming a high-energy adenylated intermediate (NAAD-AMP) and releasing pyrophosphate (PPi). In the second step, a nitrogen source—either ammonia (B1221849) or glutamine-derived ammonia—acts as a nucleophile, attacking the activated carboxyl carbon to form an amide bond, thereby releasing NAD+ and AMP.[1][2] This final step is crucial as it completes the synthesis of the biologically active coenzyme.

Classification by Nitrogen Source

NAD+ synthetases are broadly classified into two families based on their preferred nitrogen donor.[3][4]

-

Ammonia-dependent NADS (EC 6.3.1.5): These enzymes, often found in bacteria and archaea, utilize free ammonia (NH₃) as the nitrogen donor.[5] They are typically homodimeric proteins with a single synthetase domain.[2]

-

Glutamine-dependent NADS (EC 6.3.5.1): Found in all eukaryotes, including humans (NADSYN1), and many bacteria, these enzymes use glutamine as the nitrogen source.[3][4] They possess an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to glutamate (B1630785) and ammonia. This ammonia is then channeled through an internal, solvent-inaccessible tunnel to the synthetase active site, a mechanism that ensures high local ammonia concentration and prevents its diffusion.[4] This intramolecular channeling is a hallmark of the glutamine amidotransferase (GAT) superfamily.[4]

Role in NAD+ Biosynthetic Pathways

NADS catalyzes the final reaction in two of the three major NAD+ biosynthetic pathways.

-

The De Novo Pathway: This pathway synthesizes NAD+ from the amino acid tryptophan. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid, which is then transformed into this compound+. NADS completes this pathway by amidating this compound+.

-

The Preiss-Handler Pathway: This pathway utilizes dietary nicotinic acid (a form of vitamin B3). Nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) and then to this compound+. Again, NADS performs the final amidation step.

Notably, the primary route for maintaining NAD+ levels in mammals is the Salvage Pathway, which recycles nicotinamide (NAM) produced by NAD+-consuming enzymes. This pathway does not involve this compound+ or NADS. The existence of distinct pathways highlights the metabolic flexibility of cells and presents opportunities for targeted therapeutic intervention, as some pathogens rely exclusively on pathways requiring NADS.[3]

Quantitative Analysis: Enzyme Kinetics

The kinetic parameters of NAD+ synthetase vary depending on the organism and the specific isoform. These values are critical for understanding enzyme efficiency, substrate preference, and for the design of specific inhibitors.

| Enzyme Source | Type | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human (NADSYN1) [3] | Glutamine-dep. | NaAD | 140 | - | - |

| ATP | 150 | - | - | ||

| Glutamine | 310 | - | - | ||

| Ammonia | 13,000 | - | - | ||

| Human (NADSYN2) [3] | Ammonia-dep. | NaAD | 100 | - | - |

| ATP | 120 | - | - | ||

| Ammonia | 2,700 | - | - | ||

| M. tuberculosis [4] | Glutamine-dep. | NaAD | 150 | - | - |

| ATP | 450 | - | - | ||

| Glutamine | 170 | - | - | ||

| B. anthracis [6] | Ammonia-dep. | NaAD | 240 ± 20 | 2.5 ± 0.1 | 1.0 x 104 |

| ATP | 140 ± 10 | 2.5 ± 0.1 | 1.8 x 104 | ||

| NH₄Cl | 2,000 ± 200 | 2.5 ± 0.1 | 1.3 x 103 | ||

| F. tularensis [6] | Ammonia-dep. | NaAD | 5,800 ± 500 | 1.4 ± 0.1 | 2.4 x 102 |

| ATP | 110 ± 10 | 1.4 ± 0.1 | 1.3 x 104 | ||

| NH₄Cl | 1,200 ± 100 | 1.4 ± 0.1 | 1.2 x 103 | ||

| Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ion concentration). Data presented is for comparative purposes. "-" indicates data not reported in the cited source. |

Experimental Protocols

Purification of Recombinant NAD+ Synthetase

For kinetic and structural studies, a pure enzyme preparation is required. A common method involves the expression of a hexahistidine-tagged (6xHis-tagged) recombinant protein in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Cloning and Expression: The gene encoding NADS is cloned into an expression vector (e.g., pET series) with an N- or C-terminal 6xHis tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture: Grow transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.

-

Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic acid) resin column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the 6xHis-tagged NADS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange/Dialysis: Remove imidazole and exchange the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess protein purity using SDS-PAGE. Concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Continuous Spectrophotometric Enzyme Activity Assay

The activity of NADS can be monitored continuously by coupling the production of NAD+ to a second, NAD+-dependent dehydrogenase reaction that results in a change in absorbance. A common coupling enzyme is alcohol dehydrogenase (ADH), which reduces NAD+ to NADH, a species that absorbs light at 340 nm.

Principle:

-

Reaction 1 (NADS): this compound+ + ATP + NH₃ → NAD+ + AMP + PPi

-

Reaction 2 (ADH): NAD+ + Ethanol (B145695) → NADH + Acetaldehyde + H+

The rate of NADH production (measured as the increase in A₃₄₀) is directly proportional to the rate of NAD+ production by NADS, provided NADS is the rate-limiting step.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

Substrate Mix: Prepare a concentrated stock solution in assay buffer containing this compound+, ATP, MgCl₂, and a nitrogen source (e.g., (NH₄)₂SO₄ or L-glutamine).

-

Coupling Enzyme Mix: Prepare a solution containing excess alcohol dehydrogenase and ethanol in assay buffer.

-

-

Assay Procedure:

-

Set a spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at a constant temperature (e.g., 37°C).

-

In a 1 mL cuvette, combine the assay buffer, substrate mix, and coupling enzyme mix.

-

Initiate the reaction by adding a small volume of the purified NADS enzyme solution.

-

Immediately mix by inversion and begin monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Determine the initial linear rate of reaction (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

One unit (U) of NADS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD+ per minute under the specified conditions.

-

Relevance in Drug Development

The NAD+ biosynthetic machinery is a validated target for antimicrobial drug development.[3][7] While human cells primarily rely on the salvage pathway using nicotinamide, many pathogenic bacteria, including Mycobacterium tuberculosis, depend on the de novo or Preiss-Handler pathways for survival, making NADS an essential enzyme.[3][4] This metabolic difference creates a therapeutic window, allowing for the design of NADS inhibitors that are selective for the pathogen's enzyme over any human orthologs. Such inhibitors could effectively starve the pathogen of the essential NAD+ coenzyme, leading to a bactericidal effect.[7]

Conclusion

NAD+ synthetase is a fundamentally important enzyme, serving as the gatekeeper for the final stage of de novo and Preiss-Handler NAD+ production. Its intricate two-step mechanism, diverse strategies for nitrogen acquisition, and critical position in metabolism make it a subject of intense scientific interest. The quantitative kinetic data and detailed experimental protocols provided herein offer a foundation for researchers to further explore the function of this enzyme, its role in cellular homeostasis, and its potential as a target for novel therapeutics.

References

- 1. NH3-dependent NAD+ synthetase from Bacillus subtilis at 1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of NH3-dependent NAD+ synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular identification of human glutamine- and ammonia-dependent NAD synthetases. Carbon-nitrogen hydrolase domain confers glutamine dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of active site coupling in glutamine-dependent NAD(+) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAD+ synthase - Wikipedia [en.wikipedia.org]

- 6. Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Regulation of Bacillus subtilis NAD Kinase by Quinolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of deamino-NAD accumulation

An In-depth Technical Guide on the Biological Significance of Deamino-NAD Accumulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, energy production, and a vast array of signaling processes. Its roles extend from being a critical hydride carrier in redox reactions to serving as a substrate for key enzyme families like sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157.[1][2][3][4][5] These NAD+-consuming enzymes regulate critical cellular functions, including DNA repair, chromatin remodeling, cellular senescence, and immune responses.[3][6]

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption.[2][4] Mammalian cells utilize three primary pathways for NAD+ synthesis: the de novo pathway from tryptophan, the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR), and the Preiss-Handler pathway from nicotinic acid (NA).[2][4][6] Within the Preiss-Handler pathway, nicotinic acid adenine dinucleotide, commonly known as this compound (NaAD), serves as the immediate precursor to NAD+.

While NAD+ metabolism is extensively studied, the specific biological consequences of the accumulation of its precursor, NaAD, are less characterized. This technical guide provides a comprehensive overview of the known biological significance of NaAD, its metabolic context, and the implications of its accumulation. We will delve into the enzymatic pathways governing its concentration, quantitative data on related enzyme kinetics, detailed experimental protocols for its measurement, and the potential roles of NaAD accumulation in health and disease.

The Central Role of this compound in the Preiss-Handler Pathway

This compound (NaAD) is an essential intermediate in the Preiss-Handler pathway, which converts dietary nicotinic acid (NA), a form of vitamin B3, into NAD+. The accumulation of NaAD is indicative of a bottleneck at the final step of this pathway, a reaction catalyzed by NAD+ synthetase (NADS).

The pathway proceeds as follows:

-

Nicotinate Phosphoribosyltransferase (NAPRT) converts nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN).

-

Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) , of which three isoforms exist (NMNAT1-3) with distinct subcellular localizations, then adenylates NaMN to form this compound (NaAD).[2][4]

-

NAD+ Synthetase (NADS) catalyzes the final, ATP-dependent amidation of NaAD to NAD+, utilizing glutamine or ammonia (B1221849) as a nitrogen source.[4]

Dysfunction or inhibition of NADS is the primary cause of NaAD accumulation. This disruption leads to a decrease in NAD+ production from the Preiss-Handler pathway, potentially impacting the total cellular NAD+ pool.

Caption: The Preiss-Handler pathway converts Nicotinic Acid to NAD+.

Biological and Pathological Significance of NaAD Accumulation

The accumulation of NaAD is not just a marker of a blocked biosynthetic pathway; it has direct and indirect biological consequences.

Indirect Effects via NAD+ Depletion

The most significant consequence of NaAD accumulation is the failure to produce NAD+, leading to a potential depletion of the total NAD+ pool. A decline in the NAD+/NADH ratio and the overall NAD+ concentration can lead to numerous pathologies.[2][7]

-

Metabolic Disorders: Reduced NAD+ impairs mitochondrial function and cellular energy metabolism, contributing to obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2]

-

Neurodegeneration: NAD+ is critical for neuronal health, and its depletion is linked to Alzheimer's, Parkinson's, and other neurodegenerative disorders.[6][8]

-

Aging: A hallmark of aging is a progressive decline in tissue NAD+ levels, which is associated with genomic instability, mitochondrial dysfunction, and chronic inflammation.[3][9][10][11] The NADase CD38 has been identified as a key driver of this age-related NAD+ decline.[9][10][12]

-

Impaired DNA Repair: PARPs are NAD+-dependent enzymes crucial for repairing DNA single-strand breaks. Reduced NAD+ levels can compromise their activity, leading to the accumulation of DNA damage.[2][6]

Caption: Logical flow from NaAD accumulation to broad pathological outcomes.

Direct Enzymatic Interactions of NaAD

Beyond its role as a precursor, NaAD can interact with other enzymes. It is a structural analog of NAD+ and can act as a substrate or inhibitor for various dehydrogenases.[13]

Table 1: Kinetic Parameters of this compound with Dehydrogenases

| Enzyme | Organism/Tissue | Role of NaAD | Km | Kd | Citation |

|---|---|---|---|---|---|

| Glyceraldehyde 3-phosphate dehydrogenase (GPDH) | Rabbit Muscle | Substrate | 2300 µM | 112 µM | [13] |

| NAD deamidating enzyme | Aspergillus oryzae | Inhibitor | - | - |[14] |

Note: The reported Km and Kd values for GPDH with NaAD are significantly higher than for NAD+, indicating a much lower affinity. However, under conditions of high NaAD accumulation, this interaction could become physiologically relevant, potentially competing with NAD+ and interfering with glycolysis.

Quantitative Analysis of this compound

Accurate quantification of NaAD and other NAD+ metabolites is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[15][16][17]

Tissue-Specific Accumulation of NaAD

While comprehensive data on absolute NaAD concentrations are sparse, studies on NAD+ metabolism have noted its presence. For instance, in mouse lung and skeletal muscle where NADS activity is rate-limiting, NaAD has been observed to accumulate, highlighting tissue-specific differences in NAD+ biosynthetic fluxes.[5] Isotope tracer studies are powerful tools for measuring the flux through NAD+ synthesis and breakdown pathways, providing a dynamic view of metabolite levels.[18][19][20]

Experimental Protocol: LC-MS/MS Quantification of NaAD

This protocol provides a methodology for the extraction and quantification of NaAD from biological samples, adapted from established methods for NAD+ metabolome analysis.[15][16][21]

Objective: To accurately measure the concentration of this compound (NaAD) in cell or tissue samples.

Materials:

-

Samples: Cultured cells or frozen tissue.

-

Reagents: HPLC-grade methanol, Milli-Q water, this compound standard (Sigma-Aldrich or equivalent).

-

Extraction Buffer: 75% Methanol, pre-chilled to -80°C.

-

Equipment: Homogenizer, refrigerated centrifuge, LC-MS/MS system with a HILIC column (e.g., Hypercarb).

Methodology:

-

Sample Preparation (on ice):

-

Cells: Aspirate culture medium, wash cells twice with ice-cold PBS. Add 1 mL of -80°C extraction buffer per 1-2 million cells. Scrape cells and collect the lysate.

-

Tissues: Weigh 20-30 mg of frozen tissue. Add 500 µL of -80°C extraction buffer. Homogenize thoroughly using a bead beater or similar device.

-

-

Extraction:

-

Vortex the lysate/homogenate vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

-

Sample Analysis (LC-MS/MS):

-

Chromatography: Use a HILIC column for separation of polar metabolites. An alkaline separation method is typically used for NaAD and other NAD+ metabolites.[15]

-

Column: Hypercarb (e.g., 1mm x 100mm).

-

Flow Rate: 0.08 mL/min.

-

Column Temperature: 60°C.

-

Mobile Phases: Use a gradient elution with appropriate aqueous and organic mobile phases containing modifiers like ammonium (B1175870) carbonate or ammonium hydroxide (B78521) to ensure proper separation and ionization.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) for quantification.

-

NaAD Transition (m/z): The specific parent and fragment ion masses for NaAD should be determined by infusing a pure standard. Based on its structure, the transition would be similar to NAD+ (e.g., monitoring the fragmentation of the protonated molecule).

-

-

-

Quantification:

-

Prepare a standard curve by making serial dilutions of the NaAD standard in the extraction buffer (e.g., 0.1 to 200 µM).[15]

-

Process the standards in the same manner as the samples.

-

Calculate the concentration of NaAD in the samples by interpolating their peak areas against the standard curve.

-

Normalize the final concentration to the initial cell number or tissue weight.

-

Caption: Workflow for measuring NaAD from biological samples via LC-MS/MS.

This compound in Signaling

While NAD+ is a well-established signaling molecule, primarily through its consumption by sirtuins and PARPs, and its conversion to the calcium-mobilizing messenger cyclic ADP-ribose (cADPR) by CD38, a direct signaling role for NaAD has not been clearly established.[12][22][23] However, its structural similarity to NAD+ suggests a potential to modulate NAD+-dependent signaling pathways, possibly through competitive inhibition of NAD+-binding sites on enzymes. Furthermore, extracellular NAD+ itself can act as a signaling molecule to regulate intracellular calcium levels, a process often mediated by CD38.[24][25] Whether accumulated intracellular NaAD could be transported extracellularly and exert similar effects is currently unknown and represents an area for future investigation.

Conclusion and Future Directions

This compound (NaAD) is a critical intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Its accumulation serves as a direct indicator of a bottleneck in this pathway, most notably due to the dysfunction of the enzyme NAD+ synthetase. The primary biological significance of NaAD accumulation appears to be indirect, stemming from the consequent reduction in NAD+ synthesis. This can disrupt the cellular NAD+ pool, leading to widespread metabolic and signaling defects implicated in aging and a variety of diseases.

While direct biological effects of NaAD are less understood, its ability to interact with dehydrogenases suggests a potential for competitive inhibition under conditions of significant accumulation. The development and application of robust quantitative methods, such as LC-MS/MS, are essential for accurately determining the levels of NaAD in various tissues and disease states.

Future research should focus on:

-

Quantifying NaAD levels: Establishing baseline concentrations of NaAD in different human and animal tissues in both healthy and diseased states.

-

Investigating NADS regulation: Understanding the mechanisms that regulate the expression and activity of NAD+ synthetase.

-

Direct signaling roles: Exploring whether NaAD has any direct signaling functions, such as modulating ion channels or acting as a ligand for unknown receptors.

-

Therapeutic targeting: Assessing whether modulating NaAD levels or targeting NADS could be a viable therapeutic strategy for diseases characterized by perturbed NAD+ homeostasis.

A deeper understanding of the biological consequences of this compound accumulation will provide valuable insights into the intricate regulation of the "NAD-world" and may unveil new therapeutic opportunities for a range of metabolic and age-related diseases.

References

- 1. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]

- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAD+ homeostasis in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD+ may shield brain from degenerative effects of Alzheimer’s disease [nutritioninsight.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldmanlaboratories.com [goldmanlaboratories.com]

- 12. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jinfiniti.com [jinfiniti.com]

- 18. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Calcium mobilizing second messengers derived from NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extracellular NAD(+) induces calcium signaling and apoptosis in human osteoblastic cells [pubmed.ncbi.nlm.nih.gov]

- 25. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

Deamino-NAD⁺: An In-depth Technical Guide to its Role as an Intermediate in the NAD⁺ Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways that govern cellular health and longevity. The maintenance of cellular NAD⁺ pools is paramount, achieved through a dynamic balance of de novo synthesis, consumption, and salvage pathways. While the salvage of nicotinamide (NAM) is a well-established route for NAD⁺ regeneration, the role of deamino-NAD⁺ (nicotinic acid adenine dinucleotide, NaAD) as a key intermediate, particularly within the context of the salvage pathway, is of growing interest for its implications in health and disease. This technical guide provides a comprehensive overview of this compound⁺ metabolism, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development endeavors in this area.

This compound⁺ in the Landscape of NAD⁺ Metabolism

This compound⁺ is not merely a byproduct of the de novo synthesis pathway but also a crucial node connecting different branches of NAD⁺ metabolism. Its formation and conversion are central to the Preiss-Handler pathway and represent a potential flux point within the broader NAD⁺ salvage network.

The canonical NAD⁺ salvage pathway primarily recycles nicotinamide (NAM) back to NAD⁺ via nicotinamide mononucleotide (NMN). However, the deamidation of NAD⁺-related metabolites can lead to the formation of their nicotinic acid (NA) counterparts, which are then channeled through the Preiss-Handler pathway. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by nicotinate (B505614) phosphoribosyltransferase (NAPRT). Subsequently, nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) enzymes catalyze the adenylation of NaMN to form this compound⁺. Finally, NAD⁺ synthetase (NADSYN1) amidates this compound⁺ to generate NAD⁺, completing the pathway.

The significance of this route is underscored by the dual substrate specificity of NMNAT enzymes, which can utilize both NMN and NaMN. This allows the cell to salvage both nicotinamide and nicotinic acid precursors to maintain its NAD⁺ supply.

Key Enzymes in this compound⁺ Metabolism

The flux through the this compound⁺ intermediate is orchestrated by a series of key enzymes, each presenting a potential target for therapeutic intervention.

Quinolinate Phosphoribosyltransferase (QPRT)

In the de novo synthesis pathway, QPRT (EC 2.4.2.19) is a pivotal enzyme that converts quinolinic acid to NaMN, the precursor of this compound⁺. While technically part of the de novo route, its product directly feeds into the final steps of the Preiss-Handler pathway, making it relevant to the overall production of this compound⁺.

Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT)

The NMNAT family of enzymes (EC 2.7.7.1) is central to the formation of this compound⁺ from NaMN. Humans express three major isoforms (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively). Their ability to utilize both NMN and NaMN as substrates is a critical determinant of the metabolic flow towards either direct NAD⁺ synthesis or through the this compound⁺ intermediate.

NAD⁺ Synthetase (NADSYN1)

NADSYN1 (EC 6.3.5.1) catalyzes the final, irreversible step in the synthesis of NAD⁺ from this compound⁺. This ATP-dependent amidation reaction utilizes glutamine as the primary nitrogen donor in mammals. The activity of NADSYN1 is a critical control point in the generation of NAD⁺ from the de novo and Preiss-Handler pathways.

Signaling Pathways and Logical Relationships

The metabolism of this compound⁺ is intricately linked to the overall NAD⁺ salvage and de novo synthesis pathways. The following diagrams illustrate these relationships and the experimental workflows for their investigation.

Discovery and history of deamido-NAD+ research

An In-depth Technical Guide on the Discovery and History of Deamido-NAD+ Research

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling proteins. The biosynthesis of this essential molecule is a tightly regulated process involving several pathways. A key intermediate in two of these major pathways—the de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid—is nicotinic acid adenine dinucleotide (NaAD), also known as deamido-NAD+. This technical guide provides a comprehensive overview of the discovery and history of deamido-NAD+ research, detailing the signaling pathways in which it participates, the key experiments that elucidated its role, and quantitative data related to its metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and related therapeutic areas.

Introduction: The Central Role of NAD+ and the Quest for its Origins

Nicotinamide adenine dinucleotide (NAD+) is indispensable for life, functioning as a primary electron carrier in cellular respiration and a co-substrate for enzymes that regulate a wide array of biological processes, including gene expression, DNA repair, and cellular stress responses.[1][2] Given its central role, the pathways governing NAD+ homeostasis have been a subject of intense scientific inquiry for over a century. The discovery that cellular NAD+ levels decline with age and in various pathological conditions has further intensified research into its biosynthetic routes, making the enzymes and intermediates of these pathways attractive targets for therapeutic intervention.[2]

Two of the three canonical pathways for NAD+ synthesis in mammals, the de novo pathway and the Preiss-Handler pathway, converge at the formation of a crucial intermediate: deamido-NAD+.[1] This molecule represents the penultimate step before the final amidation that yields the biologically active NAD+. Understanding the discovery, synthesis, and conversion of deamido-NAD+ is therefore fundamental to comprehending cellular NAD+ metabolism.

The Discovery of Deamido-NAD+: A Historical Perspective

The journey to identifying deamido-NAD+ is intrinsically linked to the broader history of NAD+ research.

Early NAD+ Research

The story of NAD+ began in 1906, when Arthur Harden and William John Young discovered a "coferment" that was essential for alcoholic fermentation in yeast extracts.[3] It was not until the 1930s that its chemical nature as a dinucleotide was elucidated, and its role in redox reactions was established by Otto Warburg.[3] The link between NAD+ and vitamins was forged in 1937 when Conrad Elvehjem identified nicotinic acid (niacin or vitamin B3) as the "pellagra-preventing factor," which was later shown to be a precursor to NAD+.[4]

The Pivotal Discovery of the Preiss-Handler Pathway

For a long time, the precise steps converting nicotinic acid into NAD+ remained elusive. The breakthrough came in 1958 from the work of Jack Preiss and Philip Handler.[3] In a landmark series of experiments, they delineated a three-step enzymatic pathway in human erythrocytes and yeast that transforms nicotinic acid into NAD+.[5][6] Their work led to the identification of two key intermediates: nicotinic acid mononucleotide (NaMN) and, crucially, nicotinic acid adenine dinucleotide (NaAD), or deamido-NAD+.[3][7] This salvage pathway, now known as the Preiss-Handler pathway, was a monumental discovery that laid the groundwork for our current understanding of NAD+ biosynthesis.[3][5]

Deamido-NAD+ in the De Novo Synthesis Pathway

In parallel with the work on the salvage pathway, research was also uncovering the de novo synthesis of NAD+ from the amino acid tryptophan. This pathway, also known as the kynurenine (B1673888) pathway, involves a series of enzymatic steps that convert tryptophan into quinolinic acid.[8][9] Subsequent research demonstrated that quinolinic acid is converted to nicotinic acid mononucleotide (NaMN), which then enters the final two steps of the Preiss-Handler pathway.[7][8] This established that deamido-NAD+ is a point of convergence for both the de novo and the Preiss-Handler pathways, underscoring its central role in NAD+ production.[7]

Signaling Pathways Involving Deamido-NAD+

Deamido-NAD+ is a transient but essential intermediate in two major NAD+ biosynthetic routes.

The Preiss-Handler Pathway

This pathway salvages nicotinic acid from the diet to produce NAD+. It consists of three key enzymatic reactions:

-

Formation of Nicotinic Acid Mononucleotide (NaMN): Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the reaction between nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NaMN.[10]

-

Formation of Deamido-NAD+ (NaAD): Nicotinate/nicotinamide mononucleotide adenylyltransferase (NMNAT) transfers an adenylyl group from ATP to NaMN, resulting in the formation of deamido-NAD+.[10]

-

Formation of NAD+: NAD+ synthetase (NADS) catalyzes the final amidation of the nicotinic acid moiety of deamido-NAD+, using glutamine as the nitrogen donor, to produce NAD+.[10]

The De Novo Synthesis Pathway from Tryptophan

This pathway synthesizes NAD+ from the essential amino acid tryptophan. The initial steps convert tryptophan to quinolinic acid through the kynurenine pathway. The final steps, which converge with the Preiss-Handler pathway, are as follows:

-

Formation of Nicotinic Acid Mononucleotide (NaMN): Quinolinate phosphoribosyltransferase (QAPRT) converts quinolinic acid and PRPP into NaMN, releasing carbon dioxide.[7]

-

Conversion to NAD+: From NaMN, the pathway proceeds identically to the last two steps of the Preiss-Handler pathway, with NMNAT forming deamido-NAD+, which is then amidated by NADS to produce NAD+.[7]

Key Experimental Protocols

While the exact protocols from the 1950s involved techniques like paper chromatography with radiolabeled substrates, modern enzymology utilizes more sophisticated methods such as spectrophotometry and high-performance liquid chromatography (HPLC). Below are representative modern protocols for the key enzymes in deamido-NAD+ metabolism.

Modern Assay for Nicotinate Phosphoribosyltransferase (NAPRT)

This is a continuous coupled fluorometric assay that measures the production of NaMN.[11]

-

Principle: The NaMN produced by NAPRT is converted to NADH through a series of coupled enzymatic reactions. The resulting NADH is then measured fluorometrically.[11]

-

Reagents:

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Coupling Enzymes: NMNAT, NADS, Alcohol Dehydrogenase (ADH)

-

Coupling Substrates: ATP, Glutamine, Ethanol

-

NAPRT enzyme preparation

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the NAPRT enzyme.

-

Initiate the reaction by adding the NAPRT enzyme preparation.

-

Monitor the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) over time in a microplate reader.

-

The rate of fluorescence increase is proportional to the NAPRT activity.

-

Modern Assay for Nicotinate Mononucleotide Adenylyltransferase (NMNAT)

A continuous coupled spectrophotometric assay is commonly used.[5]

-

Principle: The product of the NMNAT reaction (deamido-NAD+ or NAD+) is used in a subsequent reaction that produces a chromophore. For deamido-NAD+, it must first be converted to NAD+.

-

Reagents:

-

Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrates: Nicotinic Acid Mononucleotide (NaMN), ATP

-

Coupling Enzymes: NADS, ADH

-

Coupling Substrates: Glutamine, Ethanol

-

NMNAT enzyme preparation

-

-

Procedure:

-

Combine the assay buffer, substrates, and coupling enzymes/substrates in a cuvette or microplate well.

-

Start the reaction by adding the NMNAT enzyme.

-

Monitor the increase in absorbance at 340 nm (due to NADH formation) using a spectrophotometer.

-

The rate of change in absorbance is proportional to the NMNAT activity.

-

Modern Assay for NAD+ Synthetase (NADS)

The activity of NADS can be measured by monitoring the formation of NAD+ from deamido-NAD+.[12]

-

Principle: The reaction is monitored by measuring the increase in NAD+ concentration, often using an HPLC method or a coupled enzymatic reaction where the newly formed NAD+ is reduced to NADH.[12]

-

Reagents:

-

Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl2)

-

Substrates: Deamido-NAD+ (NaAD), ATP, Glutamine

-

NADS enzyme preparation

-

-

Procedure (HPLC method):

-

Incubate the NADS enzyme with the substrates for a defined period at 37°C.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Neutralize the samples and centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of NAD+ formed.

-

Quantitative Data on Deamido-NAD+ and Related Enzymes

The following tables summarize key quantitative data related to the enzymes involved in deamido-NAD+ metabolism. Data can vary depending on the organism, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference |

| NMNAT1 | NMN | Human | 16 | [13] |

| ATP | Human | 43 | [13] | |

| NMNAT (unspecified) | NaMN | Human Lymphocytes | 15 | [14] |

| NMN | Human Lymphocytes | 167 | [14] | |

| NAPRT | Nicotinic Acid | Human Lymphocytes | 165 | [14] |

Table 2: Cellular Concentrations of NAD+

While direct measurements of deamido-NAD+ are rare in the literature, the concentration of its product, NAD+, provides context for the flux through these pathways.

| Cell Type / Tissue | NAD+ Concentration | Reference |

| Human Lymphocytes | 46.4 ± 17.2 pmol / 10⁶ cells | [14] |

| Rat Liver | ~1 µmol / g wet weight (NAD+ and NADH) | [7] |

| Healthy Human Blood | ~18 µM | [15] |

Conclusion and Future Directions

The discovery of deamido-NAD+ as a central intermediate in NAD+ biosynthesis was a pivotal moment in metabolic research. The elucidation of the Preiss-Handler and de novo pathways has provided a detailed roadmap of how cells produce this vital coenzyme. The enzymes responsible for the synthesis and conversion of deamido-NAD+—NAPRT, QAPRT, NMNAT, and NADS—are now recognized as key regulators of cellular NAD+ pools.

For researchers and drug development professionals, these pathways offer a wealth of potential therapeutic targets. Modulating the activity of these enzymes could provide a strategy for boosting NAD+ levels in the context of age-related diseases, metabolic disorders, and neurodegeneration. Future research will likely focus on developing specific inhibitors and activators for these enzymes, further exploring the compartmentalization of deamido-NAD+ metabolism, and quantifying its flux through these pathways under various physiological and pathological conditions. A deeper understanding of the regulation and dysregulation of deamido-NAD+ metabolism will undoubtedly open new avenues for therapeutic innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. A rapid procedure for assaying nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. NAD+ biogenesis Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. escholarship.org [escholarship.org]

- 8. THE ENZYMATIC CONVERSION OF QUINOLINATE TO NICOTINIC ACID MONONUCLEOTIDE IN MAMMALIAN LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early Evolutionary Selection of NAD Biosynthesis Pathway in Bacteria [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme activities leading to NAD synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. goldmanlaboratories.com [goldmanlaboratories.com]

Deamino-NAD Metabolism: A Comparative Analysis in Prokaryotic and Eukaryotic Systems

Abstract

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a ubiquitous coenzyme essential for cellular redox reactions and a critical substrate for signaling proteins that regulate metabolism, DNA repair, and cell survival. The biosynthesis of NAD+ occurs through several pathways, including de novo synthesis from tryptophan and salvage pathways that recycle nicotinamide-related precursors. Deamino-NAD (Nicotinic Acid Adenine Dinucleotide, NaAD) is the penultimate intermediate in the de novo and Preiss-Handler pathways, representing a crucial convergence point in NAD+ production. This technical guide provides an in-depth comparison of the metabolic pathways involving this compound in prokaryotic and eukaryotic systems. We explore the key enzymatic differences, present comparative quantitative data on enzyme kinetics and metabolite concentrations, detail relevant experimental protocols, and discuss the implications of these differences for drug development.

Introduction

The Central Role of NAD+ in Cellular Metabolism and Signaling

For nearly a century, Nicotinamide Adenine Dinucleotide (NAD+) has been recognized as a fundamental coenzyme facilitating hydride transfer in countless redox reactions essential for energy metabolism, including glycolysis, the TCA cycle, and oxidative phosphorylation.[1] In recent decades, a paradigm shift has occurred, revealing NAD+ as a critical signaling molecule.[1] It serves as a substrate for several enzyme families, including sirtuins (NAD+-dependent deacetylases), poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose hydrolases (CD38/157), which cleave the NAD+ molecule to regulate transcription, DNA repair, and calcium signaling.[2][3][4] This constant consumption necessitates robust biosynthetic pathways to maintain the cellular NAD+ pool.[3]

Overview of NAD+ Biosynthetic Pathways

Cells utilize three primary routes to synthesize NAD+:

-

De Novo Synthesis: This pathway builds NAD+ from the amino acid tryptophan, which is converted through the kynurenine (B1673888) pathway to quinolinic acid.[5][6]

-

Preiss-Handler Pathway: This pathway salvages nicotinic acid (NA), a form of vitamin B3, converting it to NAD+.[7]

-

Salvage Pathway: This is the predominant pathway in mammals, recycling nicotinamide (NAM) produced by NAD+-consuming enzymes.[3][8] It can also utilize precursors like nicotinamide riboside (NR).[2]

This compound (NaAD): The Penultimate Precursor to NAD+

Both the de novo and Preiss-Handler pathways converge on the formation of nicotinic acid mononucleotide (NaMN).[9] This mononucleotide is then adenylylated to form this compound (NaAD). The final step in these pathways is the amidation of NaAD's carboxylic acid group to form NAD+, a reaction catalyzed by NAD+ synthetase. Thus, this compound stands as the immediate, non-amidated precursor to NAD+, and its processing highlights a key divergence between prokaryotic and eukaryotic systems.

This compound Pathway in Prokaryotic Systems

Predominance of Deamidated Pathways

Many bacteria rely heavily on the de novo and Preiss-Handler pathways for NAD+ synthesis.[9] The salvage of nicotinic acid is a common and efficient route. Furthermore, a key distinction in many prokaryotes is the presence of an enzymatic link that can directly channel metabolites from the amidated salvage pathway into the deamidated route.

Key Enzymes and Reactions

The core prokaryotic pathway to NAD+ via this compound involves the following enzymes:

-

Quinolinate Phosphoribosyltransferase (QPRTase, NadC): Converts quinolinic acid (from tryptophan) and phosphoribosyl pyrophosphate (PRPP) into NaMN.

-

Nicotinate Phosphoribosyltransferase (NAPRTase, PncB): Converts nicotinic acid and PRPP into NaMN.

-

Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT, NadD): Catalyzes the adenylylation of NaMN to form this compound (NaAD). This enzyme can often use NMN as a substrate as well, though typically with lower efficiency.[10]

-

NAD+ Synthetase (NADS, NadE): Catalyzes the final ATP-dependent amidation of this compound to NAD+. In most prokaryotes, this enzyme is ammonia-dependent.[9]

The Role of NMN Deamidase (CinA)

A significant feature in many bacterial species is the presence of Nicotinamide Mononucleotide (NMN) deamidase, also known as CinA.[11] This enzyme catalyzes the deamidation of NMN to NaMN, effectively shunting a key intermediate of the NAM salvage pathway directly into the this compound pathway.[11] This provides metabolic flexibility, allowing bacteria to efficiently utilize NAM by converting it to NA derivatives for NAD+ synthesis.

Prokaryotic this compound Signaling Pathway

This compound Pathway in Eukaryotic Systems

The Primacy of the Amidated Salvage Pathway

In contrast to prokaryotes, mammalian cells primarily rely on the salvage pathway that recycles nicotinamide (NAM).[8] This pathway is estimated to produce over 85% of the total cellular NAD+.[8] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to NMN.[7]

Role of the this compound Pathway as a Secondary Route

While the NAMPT-driven salvage pathway is dominant, the Preiss-Handler and de novo pathways remain functional and are crucial in specific tissues or under certain metabolic conditions.[12] For instance, the liver can efficiently utilize both tryptophan and nicotinic acid to produce NAD+.[12] These pathways proceed via the this compound intermediate, similar to the prokaryotic route, but with key enzymatic differences.

Key Enzymes and Compartmentalization

The eukaryotic pathway features distinct enzyme isoforms and subcellular compartmentalization:

-

QPRTase and NAPRTase: Function similarly to their prokaryotic counterparts.

-

NMNAT Isoforms (NMNAT1, NMNAT2, NMNAT3): Eukaryotes possess multiple NMNAT isoforms with distinct localizations, which is critical for maintaining separate NAD+ pools.[13]

-

NMNAT1: Exclusively nuclear.

-

NMNAT2: Located in the Golgi apparatus and cytoplasm.

-

NMNAT3: Primarily mitochondrial. These enzymes catalyze the conversion of both NaMN to this compound and NMN to NAD+.[14]

-

-

NAD+ Synthetase (NADS): The eukaryotic enzyme is a glutamine-dependent synthetase, using glutamine as the amino group donor for the amidation of this compound, unlike the ammonia-dependent enzyme common in bacteria.[5]

Eukaryotic this compound Signaling Pathway

Comparative Quantitative Analysis

Quantitative analysis reveals significant differences in enzyme efficiencies and metabolite concentrations, reflecting the distinct metabolic strategies of prokaryotic and eukaryotic cells.

Table 1: Comparative Enzyme Kinetics of Key this compound Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Citation(s) |

| NMN Deamidase (CinA) | Agrobacterium tumefaciens | NMN | 110 ± 10 | 1.8 ± 0.1 | [15] |

| Shewanella oneidensis | NMN | 16 (S₀.₅) | 3.0 | [16] | |

| NMNAT1 (Human) | Homo sapiens | NMN | 16 ± 2 | 39 ± 2 | [17] |

| NaMN | 24 ± 4 | 29 ± 2 | [17] | ||

| NMNAT2 (Human) | Homo sapiens | NMN | 43 ± 4 | 12 ± 1 | [17] |

| NaMN | 56 ± 7 | 8.8 ± 0.6 | [17] | ||

| NMNAT3 (Human) | Homo sapiens | NMN | 170 ± 20 | 25 ± 2 | [17] |

| NaMN | 200 ± 20 | 24 ± 1 | [17] | ||

| NMNAT (NadD) | Escherichia coli | NaMN | ~50 | N/A | [10] |

| NMN | ~1500 | N/A | [10] |

Table 2: Representative Cellular Concentrations of NAD+ and Related Metabolites

| Metabolite | System | Concentration | Citation(s) |

| Total NAD+ | Mammalian Cell Lines (various) | 400 - 700 µM (Cell Volume) | [18][19] |

| Mouse Liver | ~600 nmol/g tissue | [20] | |

| Mouse Skeletal Muscle | ~400 nmol/g tissue | [20] | |

| NAD+ Synthesis Rate (Rs) | Mammalian Cell Lines (various) | 90 - 400 µM/h | [18] |

| NAD+ Breakdown Rate (Rb) | Mammalian Cell Lines (various) | 85 - 350 µM/h | [18] |

| This compound (NaAD) | General | Very low steady-state levels | Assumed, as it is a transient intermediate |

Note: Direct quantification of this compound is rare due to its transient nature and low abundance compared to NAD+.

Methodologies and Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for understanding NAD+ metabolism.

Protocol 1: Quantification of this compound and Related Metabolites via LC-MS/MS

Objective: To accurately quantify this compound and other NAD+ metabolites from biological samples using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

Methodology:

-

Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen to prevent metabolite degradation.[21]

-

Extraction: Extract metabolites from the frozen sample using a cold extraction solvent (e.g., 80% methanol). The solution should contain isotopically labeled internal standards (e.g., ¹³C₅-NaAD) for accurate quantification.[22]

-

Centrifugation: Centrifuge the extract at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Drying and Reconstitution: Collect the supernatant, dry it under a vacuum or nitrogen stream, and reconstitute the metabolite pellet in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a HILIC column. Separate metabolites based on their polarity. Detect and quantify the target metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for both the analyte and its labeled internal standard.[21]

-

Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final concentration to cell number or tissue weight.

Experimental Workflow: LC-MS/MS Quantification

Protocol 2: Enzymatic Assay for NMN Deamidase (CinA) Activity

Objective: To measure the rate of NaMN formation from NMN catalyzed by the bacterial enzyme NMN deamidase (CinA).

Principle: This assay follows the conversion of NMN to NaMN. The product, NaMN, can be quantified by separating it from the substrate using High-Performance Liquid Chromatography (HPLC) and measuring its absorbance at 260 nm.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Preparation: Use purified recombinant CinA enzyme or a bacterial cell lysate overexpressing the enzyme.

-

Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, a known concentration of NMN substrate (e.g., 1 mM), and initiate the reaction by adding the enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C or higher for thermostable variants) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, which will precipitate the enzyme.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant before injection.

-

HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Separate NMN and NaMN using an appropriate mobile phase (e.g., an ion-pair reagent in a phosphate (B84403) buffer with a methanol (B129727) gradient). Monitor the elution profile at 260 nm.

-

Calculation: Identify and integrate the peak corresponding to the NaMN product. Calculate the amount of product formed using a standard curve generated with pure NaMN. Enzyme activity is expressed as µmol of product formed per minute per mg of enzyme (U/mg).

Experimental Workflow: NMN Deamidase Assay

Implications for Drug Development

Targeting Prokaryotic NAD+ Synthesis as an Antimicrobial Strategy

The differences in NAD+ biosynthetic pathways between bacteria and humans present opportunities for developing novel antimicrobial agents. Enzymes unique to bacteria or those with significant structural differences from their human counterparts, such as the ammonia-dependent NAD+ synthetase (NadE) and NMN deamidase (CinA), are attractive targets. Inhibiting these enzymes could selectively disrupt bacterial NAD+ metabolism, leading to bacterial cell death with minimal impact on the host.

Modulating Eukaryotic NAD+ Pathways for Therapeutic Benefit

Declining NAD+ levels are associated with aging and a range of age-related diseases, including metabolic and neurodegenerative disorders.[23][24] Consequently, strategies to boost cellular NAD+ are of great therapeutic interest. While much of the focus has been on activating the primary salvage pathway with NAMPT activators or supplementing with precursors like NMN and NR, the Preiss-Handler pathway remains a viable route for NAD+ enhancement. Modulating the activity of enzymes like NAPRTase could provide an alternative or complementary approach to elevating NAD+ levels for treating diseases of aging.

Conclusion

This compound is a central, yet often overlooked, intermediate in NAD+ biosynthesis. The pathways that produce and consume it reveal fundamental differences between prokaryotic and eukaryotic life. Prokaryotes exhibit metabolic flexibility, often featuring a robust this compound pathway and unique enzymes like CinA to integrate different precursor routes. In contrast, eukaryotes, particularly mammals, prioritize the amidated salvage pathway, with the this compound route serving a secondary but important role, supported by compartmentalized enzyme isoforms. Understanding these distinct metabolic architectures is essential for researchers in microbiology, metabolism, and pharmacology, and provides a rational basis for the development of novel therapeutics targeting NAD+ metabolism. Future research focusing on flux analysis through these pathways will further illuminate their relative contributions in health and disease.

References

- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]

- 7. Frontiers | NAD+ Metabolism as an Emerging Therapeutic Target for Cardiovascular Diseases Associated With Sudden Cardiac Death [frontiersin.org]

- 8. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bacteria boost mammalian host NAD metabolism by engaging the deamidated biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes [mdpi.com]

- 15. Characterization and mutational analysis of a nicotinamide mononucleotide deamidase from Agrobacterium tumefaciens showing high thermal stability and catalytic efficiency | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Localization and Concentration of Deamino-NAD (Nicotinic Acid Adenine Dinucleotide)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of deamino-NAD (NAAD), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Due to its transient nature, direct quantification of NAAD is challenging. Therefore, this document focuses on the broader context of its synthesis, the enzymes involved, its subcellular localization, and the analytical methods used to measure its precursors and downstream products, which collectively inform on the dynamics of this compound.

Introduction to this compound (NAAD)

This compound, more formally known as nicotinic acid adenine (B156593) dinucleotide (NAAD), is a crucial intermediate in the de novo and Preiss-Handler pathways of nicotinamide (B372718) adenine dinucleotide (NAD+) biosynthesis.[1][2][3] In these pathways, nicotinic acid (NA) is first converted to nicotinic acid mononucleotide (NaMN). Subsequently, NaMN is adenylated to form this compound (NAAD). Finally, the nicotinic acid moiety of NAAD is amidated by NAD+ synthetase (NADS) to produce NAD+.[2][3] The transient nature of this compound makes its direct detection and quantification challenging, and thus its intracellular concentration is tightly linked to the flux of these biosynthetic pathways.

Signaling and Metabolic Pathways Involving this compound

The primary pathway involving this compound is the Preiss-Handler pathway for NAD+ synthesis. This pathway is critical in tissues that can utilize nicotinic acid as a precursor for NAD+.

Caption: The Preiss-Handler pathway illustrating the synthesis of this compound (NAAD) from nicotinic acid.

Intracellular Concentration of this compound and Related Metabolites

Direct measurements of intracellular this compound are not widely reported due to its low abundance and rapid conversion to NAD+. However, the concentrations of its precursors and the final product, NAD+, provide an indication of the potential flux through the pathway.

| Metabolite | Cell/Tissue Type | Subcellular Compartment | Concentration | Reference |

| Nicotinic Acid (NA) | Human Colonocytes (NCM460) | Intracellular | Apparent Km for uptake: 2.5 ± 0.8 µM | [4] |

| Blood | Plasma | ~100 nM | [5] | |

| NAD+ | Rat Liver | Total | ~1 µmole per gram of wet weight | [2] |

| Animal Cells | Cytosol | ~0.3 mM | [2] | |

| Yeast | Cytosol | ~1.0 to 2.0 mM | [2] | |

| Various | Mitochondria | Highest cellular concentration (40-70% of total) | [2] | |

| NAD+ Metabolome | HEK293 Cells | Intracellular | NAD+, NADP+, NMN, and Nam detected and quantified by 1H NMR | [6] |

Subcellular Localization

The subcellular localization of this compound synthesis is determined by the localization of the enzymes in the Preiss-Handler pathway.

-

Nicotinate phosphoribosyltransferase (NAPRT): This enzyme is primarily found in the cytoplasm.[7]

-

Nicotinamide/nicotinate mononucleotide adenylyltransferases (NMNATs): Mammals have three isoforms with distinct localizations:

-

NAD+ synthetase (NADS): Localized to the cytosol.[7]

Based on the localization of these enzymes, the synthesis of this compound from NaMN occurs in the nucleus (via NMNAT1), cytoplasm/Golgi (via NMNAT2), and potentially mitochondria (via NMNAT3). The subsequent conversion of this compound to NAD+ primarily occurs in the cytosol.

Experimental Protocols

The analysis of the NAD+ metabolome, including this compound and its precursors, typically involves extraction followed by quantification using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for NAD+ Metabolome Analysis

A robust sample preparation protocol is crucial for the accurate measurement of NAD+ and its labile intermediates. Several methods have been developed, with cold solvent extraction being a common approach to quench metabolism and preserve metabolite integrity.[9]

Protocol: Biphasic Extraction for Cultured Cells [10]

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolism Quenching and Extraction: Add a cold extraction mixture of methanol:water:chloroform (5:3:5 v/v/v) to the cells. Scrape the cells and transfer the mixture to a tube.

-

Phase Separation: Vortex the mixture vigorously and centrifuge to separate the polar (upper aqueous phase containing NAD+ metabolites), non-polar (lower organic phase), and protein (interphase) layers.

-

Drying and Reconstitution: Carefully collect the upper aqueous phase, transfer it to a new tube, and dry it using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile:water 60% v/v).[10]

Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of the NAD+ metabolome.[9][11][12]

General LC-MS/MS Workflow

Caption: A generalized workflow for the analysis of the NAD+ metabolome using LC-MS/MS.

Instrumentation and Conditions (Example)

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar metabolites like those in the NAD+ pathway.[9][11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification.[13]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a gradient elution.[13]

-

Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[12]

Conclusion

This compound (NAAD) is a pivotal but transient intermediate in the biosynthesis of NAD+. While its direct measurement is challenging, a comprehensive understanding of its intracellular dynamics can be achieved by studying the Preiss-Handler pathway, the subcellular localization of its synthesizing enzymes, and the concentrations of its precursors and the ultimate product, NAD+. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to investigate the role of this compound and the broader NAD+ metabolome in various biological contexts, which is of significant interest to both basic research and drug development.

References

- 1. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. qualialife.com [qualialife.com]

- 4. Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Method to Monitor the NAD+ Metabolome-From Mechanistic to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Deamino-NAD (Nicotinic Acid Adenine Dinucleotide) Levels in Tissue Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic Acid Adenine Dinucleotide (NAAD), also known as deamino-NAD, is a crucial intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. As a key node in cellular metabolism, the accurate quantification of NAAD in tissue samples is essential for understanding various physiological and pathological processes. Fluctuations in NAAD levels can provide insights into metabolic flux, the efficacy of therapeutic interventions targeting NAD+ metabolism, and the pathophysiology of diseases linked to altered NAD+ homeostasis, including age-related disorders and metabolic syndromes.

This document provides detailed application notes and protocols for the robust and reliable measurement of this compound in tissue samples, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard, and discussing the principles of enzymatic assays.

Signaling Pathway and Experimental Workflow

The metabolic pathway illustrating the position of this compound (NAAD) in NAD+ biosynthesis is crucial for contextualizing its measurement. NAAD is synthesized from nicotinic acid mononucleotide (NaMN) and ATP, catalyzed by nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), and is subsequently amidated to form NAD+.

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Deamino-NAD

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme and signaling molecule involved in cellular metabolism, DNA repair, and gene expression.[1][2] Its biosynthesis occurs through several pathways, including the Preiss-Handler and de novo synthesis pathways, where nicotinic acid adenine dinucleotide (NaAD), or deamino-NAD, serves as a key intermediate.[3] Accurate quantification of NaAD is essential for understanding the flux through these pathways and for evaluating the efficacy of therapeutic strategies targeting NAD+ metabolism. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of this compound in biological samples.

Signaling Pathway Context: NAD+ Biosynthesis

This compound (NaAD) is a central intermediate in the de novo and Preiss-Handler pathways, which convert tryptophan and nicotinic acid, respectively, into NAD+. The diagram below illustrates the final steps of these pathways, highlighting the conversion of nicotinic acid mononucleotide (NaMN) to NaAD, and its subsequent amidation to form NAD+.

Experimental Workflow

The quantification of this compound involves a multi-step process beginning with sample collection and extraction, followed by chromatographic separation and detection by tandem mass spectrometry. The subsequent data is processed to determine the concentration of the analyte.

Experimental Protocols

Sample Preparation

Accurate quantification requires a robust and reproducible extraction method to efficiently recover polar metabolites like this compound while minimizing degradation.

-

Cell Harvesting : For adherent cells, wash the culture plate twice with ice-cold 0.9% NaCl solution. For suspension cells, pellet cells by centrifugation (500 x g, 4°C) and wash the pellet with ice-cold 0.9% NaCl.

-

Metabolite Extraction : Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) per 1-2 million cells or per 10-20 mg of tissue homogenate.[1] For tissues, homogenization should be performed in the cold extraction solvent.[4]

-

Lysis & Precipitation : Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.

-

Clarification : Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying and Reconstitution : Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in 100 µL of a suitable buffer, such as 100 mM ammonium (B1175870) acetate, for LC-MS/MS analysis.[1]

LC-MS/MS Method

The analysis of polar NAD+ metabolites is challenging due to poor retention on standard reversed-phase columns.[5] Therefore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are recommended.[5][6][7]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system |

| Column | HILIC Column (e.g., Acquity UPLC BEH Amide) or Mixed-Mode Column (e.g., Scherzo SM-C18)[4] |

| Column Temperature | 35 - 40°C |

| Mobile Phase A | 5-10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min[8] |

| Injection Volume | 3 - 10 µL |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 5.1 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Mass Spectrometry Parameters for this compound (NaAD)

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[1][9]

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.0 kV[1] |

| Source Temperature | 150°C |

| Desolvation Temp. | 300 - 400°C[1][8] |

| Collision Gas | Argon |

| Analyte | Precursor Ion (m/z) |

| This compound (NaAD) | 666.1 |

| 666.1 |

Note: The optimal collision energies and other MS parameters should be determined empirically by infusing a pure standard of this compound on the specific instrument being used.[1]

Data Presentation and Quality Control

-

Calibration Curve : A standard curve should be prepared using a certified reference standard of this compound, with concentrations spanning the expected biological range. The curve should be prepared in the same reconstitution buffer as the samples to account for matrix effects.

-

Internal Standards : The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-NaAD) is highly recommended to correct for variations in extraction efficiency and instrument response. If a specific standard is unavailable, a structurally similar labeled compound can be considered.

-

Quality Control (QC) Samples : Pooled samples or standards at low, medium, and high concentrations should be injected periodically throughout the analytical run to monitor instrument performance and reproducibility.

Conclusion

This LC-MS/MS protocol provides a sensitive, specific, and reliable method for the quantification of this compound in various biological matrices. By enabling the precise measurement of this key NAD+ precursor, this workflow can significantly aid researchers in studies related to metabolic disorders, aging, and the development of novel therapeutics targeting NAD+ biosynthetic pathways.

References

- 1. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Deamino-NAD as a Substrate for In Vitro Enzyme Assays

Introduction